![molecular formula C9H10N2O2 B169643 (5-甲氧基-1H-吡咯并[2,3-c]吡啶-2-基)甲醇 CAS No. 17288-43-6](/img/structure/B169643.png)

(5-甲氧基-1H-吡咯并[2,3-c]吡啶-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

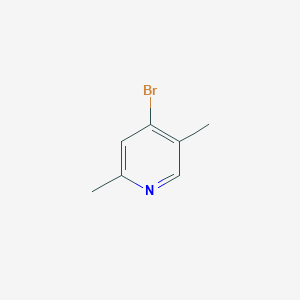

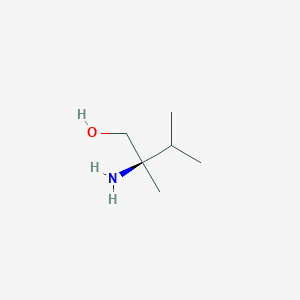

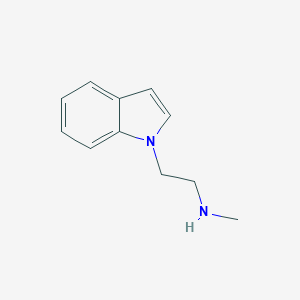

“(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is also known by other names such as 5-methoxy-1H-pyrrolo[2,3-c]pyridine and 5-Methoxy-6-azaindole .

Synthesis Analysis

The synthesis of pyridine derivatives, including “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol”, often involves a ring cleavage methodology reaction . This process allows for the introduction of various functional groups to the pyridine .Molecular Structure Analysis

The molecular structure of “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” includes a pyrrolopyridine core with a methoxy group attached . The exact structure can be represented by the InChI string: InChI=1S/C8H8N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h2-5,9H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” include a molecular weight of 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .科学研究应用

Cancer Therapy

The compound “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

In addition to its potential use in cancer therapy, the compound also significantly inhibited the migration and invasion of 4T1 cells . This suggests that it could be used to prevent the spread of cancer cells in the body.

Treatment of Diseases of the Nervous System

Pyrrolo[3,4-c]pyridines, a class of compounds that includes “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol”, have been found to be useful in treating diseases of the nervous system .

Treatment of Immune System Disorders

Pyrrolo[3,4-c]pyridines have also been found to be effective in treating disorders of the immune system .

Antidiabetic Applications

Pyrrolo[3,4-c]pyridines have been found to have antidiabetic properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of diabetes.

Antimicrobial Applications

Pyrrolo[3,4-c]pyridines have been found to have antimicrobial properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various bacterial infections.

Antiviral Applications

Pyrrolo[3,4-c]pyridines have been found to have antiviral properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various viral infections.

Antifungal Applications

Pyrrolo[3,4-c]pyridines have been found to have antifungal properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various fungal infections.

作用机制

Target of Action

The primary targets of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interferes with this process, thereby inhibiting the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

It is known that compounds with low molecular weight, like this one, can be appealing lead compounds beneficial to subsequent optimization

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that it could have potential as a cancer therapeutic .

属性

IUPAC Name |

(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-4,11-12H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWFVEZGIMLNNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)C=C(N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590501 |

Source

|

| Record name | (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |

CAS RN |

17288-43-6 |

Source

|

| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

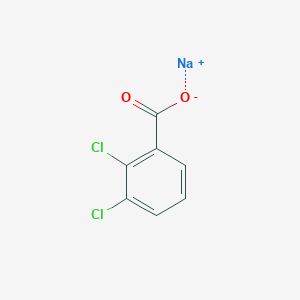

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

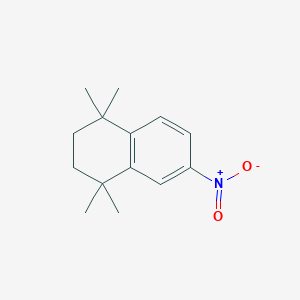

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

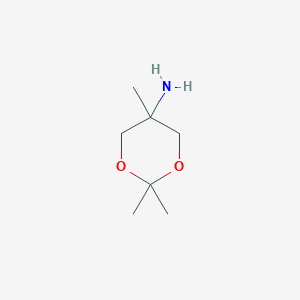

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)